molecular formula C15H19NO6 B12517403 (R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid

(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid

Cat. No.: B12517403
M. Wt: 309.31 g/mol
InChI Key: JVYKMFOPYMQCOY-UHFFFAOYSA-N
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Description

(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid is a chiral amino acid derivative featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group, a tert-butoxycarbonyl (Boc)-protected amino group, and a propionic acid backbone. The (R)-configuration at the α-carbon distinguishes it from its enantiomer, which may exhibit divergent biological interactions.

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

JVYKMFOPYMQCOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the propanoic acid moiety: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the propanoic acid side chain.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the propanoic acid moiety can yield alcohol derivatives.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Findings Source
(R)-3-Benzo[1,3]dioxol-5-YL-2-Boc-amino-propionic acid Boc-protected amino acid, benzo[1,3]dioxole, propionic acid ~323.34 (calculated) Intermediate in peptide synthesis Inferred from analogs
trans-3-Benzo[1,3]dioxol-5-yl-N-isopropyl-acrylamide (9) Acrylamide, isopropylamine substituent 233.27 (observed) Anticonvulsant activity in preliminary assays
Antiepilepsirine (5) Piperidine-linked acrylamide, benzo[1,3]dioxole 259.12 (observed) Known anticonvulsant drug candidate
trans-3-Benzo[1,3]dioxol-5-yl-acrylic acid (14) Free carboxylic acid, unsaturated acrylate backbone 192.17 (observed) Precursor for acyl chloride synthesis
(E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide Diphenylamide, α,β-unsaturated carbonyl ~335.37 (calculated) Flavoring agent (under safety evaluation)

Key Observations

Functional Group Impact on Reactivity and Bioactivity The Boc group in the target compound enhances stability but reduces solubility in polar solvents compared to the free carboxylic acid in trans-3-benzo[1,3]dioxol-5-yl-acrylic acid (14) . Acrylamide derivatives (e.g., Antiepilepsirine (5)) exhibit anticonvulsant properties due to their planar α,β-unsaturated carbonyl system, which may interact with neuronal ion channels.

Synthetic Pathways The target compound likely shares synthetic steps with trans-3-benzo[1,3]dioxol-5-yl-acryloyl chloride (15), such as Boc protection via carbodiimide-mediated coupling, followed by chiral resolution to isolate the (R)-enantiomer . In contrast, Antiepilepsirine (5) is synthesized via direct amidation of acryloyl chloride with piperidine, bypassing amino acid functionalization .

Physicochemical Properties Crystallinity: The Boc group in the target compound may hinder crystallization compared to trans-5-benzo[1,3]dioxol-5-yl-pent-2-enoic acid methyl ester (17), which crystallizes readily due to its ester group and linear alkyl chain . NMR Shifts: The Boc group’s tert-butyl protons resonate at ~1.21 ppm (δ), distinct from the piperidine protons in Antiepilepsirine (5) (δ 1.21–4.21 ppm) .

Biological and Industrial Relevance The target compound’s carboxylic acid group enables salt formation for improved bioavailability, unlike the amide derivatives (e.g., Compound 9), which are metabolically stable but less ionizable . Flavoring agents like (E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide highlight the versatility of benzo[1,3]dioxole derivatives in non-pharmaceutical applications .

Biological Activity

(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid is a complex organic compound with potential applications in medicinal chemistry. Its structural features, including the benzo[1,3]dioxole moiety and the tert-butoxycarbonyl group, suggest a unique profile of biological activity. This article reviews current research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO6C_{16}H_{21}NO_6, with a molecular weight of approximately 323.34 g/mol. The compound features a tert-butoxycarbonyl group that enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
IUPAC Name2-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Canonical SMILESCC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCO2)C(=O)O

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity
Studies have shown that compounds with dioxole structures often display significant antioxidant properties. The presence of the benzo[1,3]dioxole moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

3. Neuroprotective Properties
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to modulate pathways associated with neuronal survival and apoptosis, suggesting its utility in conditions such as Alzheimer's disease.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses by upregulating the expression of antioxidant enzymes.
  • Inflammation Modulation : It likely interacts with signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators.
  • Neuroprotection : It may inhibit apoptotic pathways through modulation of Bcl-2 family proteins and caspases.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Neuroprotection in Animal Models
In a rodent model of induced neurodegeneration, administration of the compound resulted in significant preservation of cognitive function and neuronal integrity compared to control groups.

Case Study 2: Inflammation Reduction in Cell Cultures
In vitro studies using LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines and markers of inflammation.

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